molecular formula C22H22ClN5S B7833722 4-(4-CHLOROPHENYL)-6-{[4-(DIETHYLAMINO)PHENYL]AMINO}-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE

4-(4-CHLOROPHENYL)-6-{[4-(DIETHYLAMINO)PHENYL]AMINO}-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE

Cat. No.: B7833722
M. Wt: 424.0 g/mol
InChI Key: GVJLQSSXRUDHLR-UHFFFAOYSA-N
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Description

4-(4-CHLOROPHENYL)-6-{[4-(DIETHYLAMINO)PHENYL]AMINO}-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE is a complex organic compound with a unique structure that includes a chlorophenyl group, a diethylamino phenyl group, and a methylthio pyrimidine core

Properties

IUPAC Name

4-(4-chlorophenyl)-6-[4-(diethylamino)anilino]-2-methylsulfanylpyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN5S/c1-4-28(5-2)18-12-10-17(11-13-18)25-21-19(14-24)20(26-22(27-21)29-3)15-6-8-16(23)9-7-15/h6-13H,4-5H2,1-3H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVJLQSSXRUDHLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)NC2=NC(=NC(=C2C#N)C3=CC=C(C=C3)Cl)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-CHLOROPHENYL)-6-{[4-(DIETHYLAMINO)PHENYL]AMINO}-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE typically involves multiple steps. One common method starts with the preparation of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. This intermediate is then subjected to nucleophilic substitution reactions with various reagents such as dimethylamine, sodium phenoxide, and sodium thiophenoxide

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-(4-CHLOROPHENYL)-6-{[4-(DIETHYLAMINO)PHENYL]AMINO}-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium phenoxide in dimethyl sulfoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

4-(4-CHLOROPHENYL)-6-{[4-(DIETHYLAMINO)PHENYL]AMINO}-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-(4-CHLOROPHENYL)-6-{[4-(DIETHYLAMINO)PHENYL]AMINO}-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-CHLOROPHENYL)-6-{[4-(DIETHYLAMINO)PHENYL]AMINO}-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its pyrimidine core and methylthio group differentiate it from other similar compounds, potentially leading to unique interactions and applications.

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